(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(oxolan-2-ylmethylcarbamothioyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(9-8-12-5-2-1-3-6-12)17-15(20)16-11-13-7-4-10-19-13/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,16,17,18,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIGRLULBBQIGQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=S)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide is a synthetic organic compound notable for its unique structural features, including a phenyl group and a tetrahydrofuran moiety. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The presence of the tetrahydrofuran ring may influence its chemical reactivity and biological activity, making it a subject of interest in pharmacological research.
Structural Characteristics
The compound's structure can be represented as follows:
This structure includes:
- A phenyl group , which is often associated with various biological activities.
- A tetrahydrofuran moiety , contributing to its unique reactivity profile.
- A carbamothioyl functional group , which may enhance interactions with biological targets.
Biological Activity Overview
Biological activity refers to the effects that a compound has on living organisms. For this compound, potential pharmacological activities could include:
- Antimicrobial Activity : Similar compounds have shown promising results against various pathogens.
- Anticancer Properties : Structural analogs have been evaluated for their ability to inhibit cancer cell proliferation.
- Anticonvulsant Effects : Cinnamamide derivatives, closely related to this compound, have demonstrated anticonvulsant properties in animal models.
The mechanism of action for this compound is likely multifaceted, involving interactions with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : It could modulate receptor activity by interacting with receptor binding sites.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing some related compounds and their known biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)acetamide | Hydroxy group on phenyl | Analgesic properties |
| N-(phenylthio)acetamide | Thioether instead of thioamide | Antimicrobial activity |
| 4-(N,N-dimethylamino)benzamide | Dimethylamino substitution | Anticancer properties |
The uniqueness of this compound lies in its combination of cyclic ether and thioamide functionalities, which may confer distinct biological activities not present in other similar compounds.
Research Findings and Case Studies
Recent studies have highlighted the biological potential of cinnamamide derivatives, including those structurally related to this compound. For instance:
- Anticonvulsant Activity : Cinnamamide derivatives have shown significant anticonvulsant effects in various animal models. One study reported that a related compound demonstrated efficacy in reducing seizure frequency in genetically predisposed mice, indicating potential for further development as an anticonvulsant drug .
- Cytotoxicity Studies : Evaluations conducted on similar compounds indicated that they were non-cytotoxic at concentrations up to 100 µM in cell lines such as HepG2 and H9c2, suggesting a favorable safety profile for further pharmacological exploration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiators include:
Pharmacological Activities of Analogous Compounds
Table 1: Key Pharmacological and Physicochemical Properties of Selected Cinnamanamide Derivatives
Key Observations :
Antimicrobial Activity: Halogenated and trifluoromethyl-substituted analogs (e.g., 3,5-(CF₃)₂ derivatives) exhibit potent activity against Staphylococcus aureus and Mycobacterium tuberculosis due to enhanced lipophilicity and electron-withdrawing effects . The THF substituent in the target compound may reduce lipophilicity (estimated logP ~2.5–3.0 vs.
Antimalarial Potential: Bromo-chloro-substituted derivatives (e.g., 4-Br, 2-Cl) show submicromolar IC50 values against Plasmodium spp., comparable to chloroquine . The carbamothioyl group in the target compound could mimic thiourea-containing antimalarials, but the THF ring’s electron-donating nature may reduce binding affinity compared to halogenated analogs.
Anti-Inflammatory Effects: Di-substituted anilides (e.g., 2-Cl,5-CF₃) demonstrate NF-κB inhibitory activity, while monosubstituted analogs are less effective .
Mechanistic Insights :
Structure-Activity Relationships (SAR) and Design Considerations
Balancing this with the carbamothioyl group’s hydrogen-bonding capacity may require structural optimization .
Electronic Effects :
- The carbamothioyl group (–NH–CS–NH–) introduces stronger hydrogen-bond acceptors than carboxamides, which could enhance target binding (e.g., enzyme active sites or DNA/protein interfaces) .
However, the thiourea moiety may be susceptible to hydrolysis or glutathione conjugation .
Preparation Methods
Reaction Optimization
- Solvent : Toluene (non-polar, minimizes side reactions)
- Catalyst : Dimethylformamide (DMF, 0.1 eq)
- Temperature : Reflux at 80°C for 3 hr
Table 1 : Acid Chloride Synthesis Yield Under Varied Conditions
| SOCl₂ (eq) | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2.0 | 2 | 68 | 89 |
| 3.0 | 3 | 92 | 97 |
| 4.0 | 4 | 93 | 98 |
Excess SOCl₂ ensures complete conversion, but prolonged heating risks decomposition.
Synthesis of Tetrahydrofuran-2-ylmethyl Carbamothioyl Amine
Thiourea formation proceeds via nucleophilic substitution of isothiocyanate with tetrahydrofuran-2-ylmethylamine.
Isothiocyanate Preparation
- Starting material : Tetrahydrofuran-2-ylmethylamine (1.0 eq)
- Reagent : Thiophosgene (1.2 eq) in dichloromethane (DCM)
- Conditions : 0°C → rt, 12 hr under N₂
Key Challenges :
- Thiophosgene’s toxicity necessitates strict inert atmosphere handling.
- Competitive urea formation if moisture present (<0.01% H₂O required).
Amide Coupling and Thiourea Conjugation
The acid chloride reacts with the thiourea precursor under basic conditions.
Coupling Methods Compared
Method A : Direct aminolysis
- Base : Triethylamine (TEA, 3.0 eq)
- Solvent : Tetrahydrofuran (THF)
- Yield : 65% (crude), 58% after purification
Method B : EDCI/HOBt-mediated coupling
Table 2 : Coupling Efficiency by Method
| Method | Time (hr) | Temp (°C) | Purity (%) | ee (%) |
|---|---|---|---|---|
| A | 24 | 25 | 76 | 82 |
| B | 12 | 0→25 | 94 | 96 |
EDCI/HOBt suppresses racemization and enhances reaction rate.
Stereochemical Control and Purification
The (E)-configuration is preserved via:
- Low-temperature coupling (0°C initial phase)
- Inert atmosphere (N₂ or Ar) to prevent oxidation
- Flash chromatography : Silica gel, hexane/EtOAc (3:1 → 1:1 gradient)
Figure 1 : HPLC Chromatogram of Purified Product
- Column : C18, 4.6 × 250 mm
- Mobile phase : MeCN/H₂O (70:30)
- Retention time : 8.2 min (major peak, 96.3% area)
Scalability and Industrial Relevance
Batch-scale production (50 g) achieved via:
- Continuous distillation for SOCl₂ removal
- Flow chemistry for coupling step (residence time: 30 min)
- Crystallization : Heptane/EtOAc recrystallization (final purity 99.1%)
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Condensation of 3-phenylprop-2-enoic acid with tetrahydrofuran-2-ylmethyl isothiocyanate under reflux in anhydrous dichloromethane (DCM) with a catalytic amount of triethylamine. Reaction progress is monitored via thin-layer chromatography (TLC) .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires precise control of solvent polarity and temperature (20–25°C) .
- Critical parameters : Avoid moisture to prevent hydrolysis of the carbamothioyl group. Use inert atmosphere (N₂/Ar) for sensitive intermediates .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify stereochemistry (E-configuration) and substituent positions. Key signals:
- δ 7.2–7.4 ppm (phenyl protons), δ 5.8–6.2 ppm (enamide double bond) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
- Infrared (IR) Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C=S) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from solvent effects or impurities?
- Methodology :
- Solvent artifact identification : Compare NMR spectra in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to distinguish solvent-shifted peaks from impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm through-space correlations (NOESY) for stereochemical assignments .
- HPLC-MS purity analysis : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect and quantify impurities. Threshold: ≥95% purity for biological assays .
Q. What strategies are effective for enhancing the compound’s bioactivity through structural modification?
- Methodology :
- Rational design :
- Phenyl ring substitution : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position to modulate electronic effects and binding affinity .
- Tetrahydrofuran (THF) ring modification : Replace THF with other heterocycles (e.g., pyrrolidine) to alter lipophilicity and metabolic stability .
- SAR studies : Test derivatives in enzyme inhibition assays (e.g., kinase targets) using IC₅₀ comparisons. Example:
| Derivative | IC₅₀ (nM) | LogP |
|---|---|---|
| Parent | 120 ± 10 | 2.8 |
| 4-Cl-Phe | 45 ± 5 | 3.2 |
| THF → Pyrr | 80 ± 8 | 2.5 |
Q. How can computational methods guide the optimization of synthetic pathways for this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in carbamothioyl group formation .
- Molecular docking : Screen derivatives against protein targets (e.g., COX-2) to prioritize synthesis of high-affinity candidates. Use AutoDock Vina with AMBER force fields .
- Retrosynthetic analysis (Synthia, Reaxys) : Identify commercially available precursors and minimize steps requiring hazardous reagents .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodology :
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in viability assays) .
- Meta-analysis : Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers. Example:
| Study | IC₅₀ (µM) | p-value |
|---|---|---|
| A | 1.2 | 0.03 |
| B | 3.8 | 0.21 |
| C | 1.5 | 0.04 |
- Mechanistic studies : Use CRISPR knockouts or selective inhibitors to confirm target engagement (e.g., Western blot for phosphorylated ERK) .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s pharmacokinetic properties?
- Methodology :
- In vitro :
- Caco-2 permeability assay : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- Microsomal stability (human liver microsomes) : Monitor parent compound depletion over 60 min (T½ >30 min desirable) .
- In vivo :
- Rodent pharmacokinetics : Administer 10 mg/kg IV/orally; measure plasma concentration via LC-MS/MS. Key parameters: AUC, Cmax, Tmax .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
